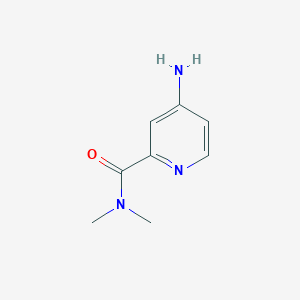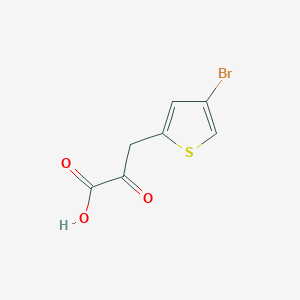
3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine
Übersicht
Beschreibung
The compound “3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine” belongs to a class of organic compounds known as trifluoromethyl compounds . These compounds contain a trifluoromethyl group, which consists of a carbon atom bound to three fluorine atoms and one other carbon-containing group . The presence of the trifluoromethyl group can significantly alter the chemical and physical properties of the molecule .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods . For example, 3-((Trifluoromethyl)thio)indoles can be synthesized by a palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride .Wirkmechanismus
The mechanism of action of 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that plays a key role in insulin signaling. This compound has also been shown to activate the AMP-activated protein kinase, a signaling pathway that plays a key role in energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in diabetic mice. This compound has also been shown to reduce the severity of inflammatory bowel disease in mice.
Vorteile Und Einschränkungen Für Laborexperimente
3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments. This compound is a stable and readily available compound that can be synthesized in large quantities. This compound is also a versatile compound that can be modified to generate various derivatives with different properties. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its biological properties are not fully understood. This compound is also a reactive compound that can undergo chemical reactions with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for the research on 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine. One direction is to further investigate the mechanism of action of this compound and its potential targets. Another direction is to explore the potential applications of this compound in other fields such as energy storage and environmental remediation. Additionally, the synthesis of this compound derivatives with improved properties can be explored. Finally, the development of this compound-based diagnostic tools for various diseases can be investigated.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields. The synthesis of this compound is relatively simple, and this compound is a versatile compound that can be modified to generate various derivatives. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and it has also been studied for its potential use in agriculture and material science. Further research on this compound is needed to fully understand its biological properties and to explore its potential applications.
Wissenschaftliche Forschungsanwendungen
3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, this compound has been shown to have insecticidal and fungicidal properties. In material science, this compound has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and metal-organic frameworks.
Eigenschaften
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N4S/c4-3(5,6)11-2-8-1(7)9-10-2/h(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTIMAZQEGROEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)SC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1154963-41-3 | |
| Record name | 3-[(trifluoromethyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



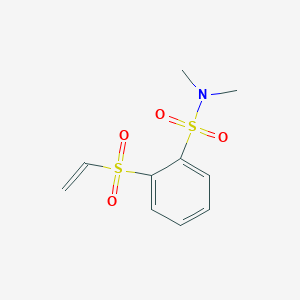
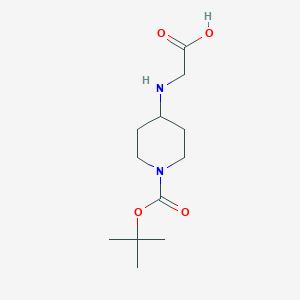

![1-[(Cyclopropylmethyl)amino]propan-2-ol](/img/structure/B3214865.png)
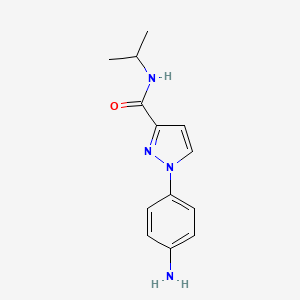
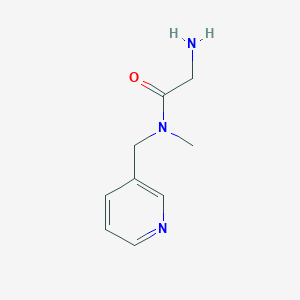
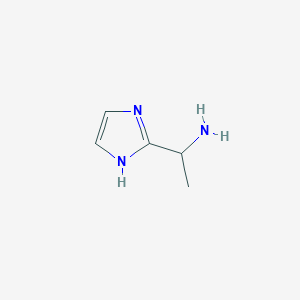

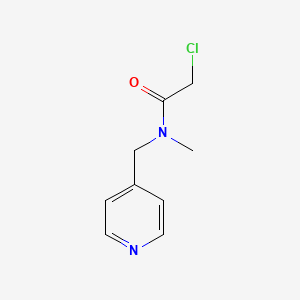
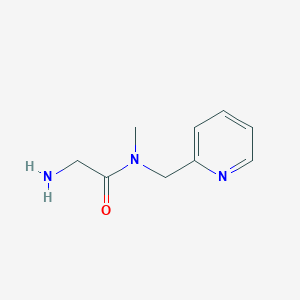
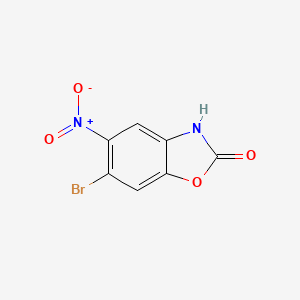
![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B3214903.png)
